Bodipy 558/568 C12

Catalog No.
S521847
CAS No.
158757-84-7
M.F
C25H31BF2N2O2S
M. Wt
472.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bodipy 558/568 C12

CAS Number

158757-84-7

Product Name

Bodipy 558/568 C12

IUPAC Name

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron

Molecular Formula

C25H31BF2N2O2S

Molecular Weight

472.4

InChI

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32)

InChI Key

PHUIDILRCYWCMI-UHFFFAOYSA-N

SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F

Solubility

Soluble in DMSO

Synonyms

BODIPY 558/568 C12, Red C12

Description

The exact mass of the compound Bodipy 558/568 C12 is 472.2167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Labeling and Visualization of Lipid Droplets in Live Cells:

  • Bodipy 558/568 C12 is a fatty acid-conjugated fluorescent probe. Due to its structural design, it readily passes through the cell membrane and specifically targets the hydrophobic core of lipid droplets within the cell [, ].
  • This property allows researchers to label and visualize lipid droplets in live cells. The probe emits bright red fluorescence when excited by a specific wavelength of light, making them easily detectable using fluorescence microscopy techniques [].
  • This non-invasive approach enables scientists to monitor the dynamics and distribution of lipid droplets within living cells in real-time [].

Studying Lipid Droplet Dynamics and Turnover:

  • By using Bodipy 558/568 C12, researchers can investigate the formation, growth, and breakdown of lipid droplets.
  • Live cell imaging with this probe allows them to track the movement and interactions of lipid droplets within the cell [].
  • Pulse-chase experiments using Bodipy 558/568 C12 can be employed to measure the rate of fatty acid uptake and incorporation into cellular lipid stores [].

Investigating the Role of Lipid Droplets in Cellular Processes:

  • Lipid droplets play a crucial role in cellular energy storage and metabolism. Bodipy 558/568 C12 can be used to study how various cellular conditions or stimuli affect lipid droplet formation and utilization.
  • Researchers can correlate changes in lipid droplet morphology and abundance with specific cellular processes, such as differentiation, stress response, or nutrient availability [].

Applications in Model Organisms:

  • Bodipy 558/568 C12 is not limited to mammalian cells. It can be used to visualize and study lipid droplets in various model organisms, including yeast, zebrafish, and nematodes.
  • This allows researchers to investigate the role of lipid metabolism in different biological systems and disease models.

Bodipy 558/568 C12, chemically known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent compound primarily used for labeling lipid droplets in live cells. This compound belongs to the Bodipy dye family, which is recognized for its exceptional fluorescent properties, including high quantum yield and sharp emission peaks. Bodipy dyes are notable for their insensitivity to environmental changes, making them versatile for applications in both aqueous and lipid environments .

The mechanism of action of Bodipy 558/568 C12 relies on its ability to partition into lipid droplets. The hydrophobic C12 tail interacts with the fatty acids within the droplets, while the BODIPY core remains solvated in the less hydrophobic core []. This localization allows for specific and sensitive visualization of lipid droplets using fluorescence microscopy techniques.

Bodipy 558/568 C12 primarily engages in substitution reactions due to the reactive sites on its boron and nitrogen atoms. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents include:

  • Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
  • Oxidation Reactions: Carried out using agents like hydrogen peroxide.
  • Reduction Reactions: Typically involve reducing agents such as sodium borohydride.

These reactions can lead to various substituted derivatives that are useful for fluorescence imaging and labeling.

Bodipy 558/568 C12 exhibits significant biological activity by specifically targeting lipid droplets within cells. Its mechanism of action involves partitioning into these droplets due to its hydrophobic dodecanoic acid chain, allowing for effective visualization through fluorescence microscopy. The compound is known for its good cellular permeability, enabling it to pass through cell membranes and stain lipid droplets effectively .

Mechanism of Action

  • Target of Action: Lipid droplets in cells.
  • Mode of Action: Localizes neutral lipids within cells to stain lipid droplets.
  • Result of Action: Facilitates visualization and monitoring of lipid droplets in live cells.

The synthesis of Bodipy 558/568 C12 typically involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The process generally occurs in an organic solvent like dimethylformamide or dimethylsulfoxide, often in the presence of a base such as sodium bicarbonate at room temperature. Industrial production follows similar routes but on a larger scale, employing high-quality solvents and controlled conditions to ensure purity and yield .

Bodipy 558/568 C12 is extensively utilized in various fields:

  • Fluorescence Microscopy: For visualizing lipid droplets in live cell imaging.
  • Biochemical Assays: To study lipid metabolism and cellular processes involving lipids.
  • Synthetic Precursor: Serves as a precursor for creating a variety of fluorescent phospholipids .

Research involving Bodipy 558/568 C12 has demonstrated its role in cellular lipid dynamics. For instance, studies have shown its effectiveness in tracking fatty acid transfer from lipid droplets to other cellular compartments. The compound's fluorescence allows for real-time monitoring of these processes, providing insights into lipid metabolism and storage mechanisms within cells .

Bodipy 558/568 C12 shares similarities with other fluorescent dyes but is unique due to its specific properties:

Compound NameExcitation/Emission MaximaUnique Features
Bodipy 493/503Different maximaUsed for different cellular applications
Nile Red552 nm / 636 nmCommonly used for staining lipids but less sensitive
DiI484 nm / 501 nmPrimarily labels cell membranes
DiR748 nm / 780 nmNear-infrared dye used for deep tissue imaging

Uniqueness: Bodipy 558/568 C12 stands out due to its relative insensitivity to environmental factors and its ability to fluoresce effectively in both aqueous and lipid environments, enhancing its applicability in diverse biological contexts .

Purity

>95% (or refer to the Certificate of Analysis)

Exact Mass

472.2167

Appearance

An oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1. Targett-Adams, P., Chambers, D., Gledhill, S., et al. Live cell analysis and targeting of the lipid droplet-binding adipocyte differentiation-related protein. J. Biol. Chem. 278(18), 15998-16007 (2003).
2. Rambold, A.S., Cohen, S., and Lippincott-Schwartz, J. Fatty acid trafficking in starved cells: Regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion dynamics. Dev. Cell. 32(6), 678-692 (2015).

Explore Compound Types